molecular formula C34H34N8O2 B2836433 PDGFRalpha kinase inhibitor 1 CAS No. 2209053-93-8

PDGFRalpha kinase inhibitor 1

カタログ番号: B2836433
CAS番号: 2209053-93-8
分子量: 586.7
InChIキー: NWVOHJOHQOHBMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of PDGFRalpha kinase inhibitor 1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions: PDGFRalpha kinase inhibitor 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are employed to introduce or replace specific substituents on the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are utilized under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential.

科学的研究の応用

PDGFRalpha kinase inhibitor 1 has a wide range of scientific research applications, including:

作用機序

PDGFRalpha kinase inhibitor 1 exerts its effects by selectively inhibiting the activity of platelet-derived growth factor receptor alpha and KIT activation loop mutants. The compound binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced tumor cell proliferation and survival .

類似化合物との比較

PDGFRalpha kinase inhibitor 1 is unique in its high selectivity and potency against specific mutations in platelet-derived growth factor receptor alpha and KIT. Similar compounds include:

This compound stands out due to its efficacy against treatment-resistant mutations, such as PDGFRA D842V, making it a valuable addition to the arsenal of targeted cancer therapies .

生物活性

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. PDGFRα kinase inhibitors, particularly PDGFRalpha kinase inhibitor 1, have emerged as significant therapeutic agents in treating certain cancers and fibrotic diseases. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in clinical studies, and potential applications.

PDGFRα is a receptor tyrosine kinase that mediates signaling pathways essential for cellular functions. Inhibition of PDGFRα can disrupt these pathways, leading to reduced tumor growth and metastasis. This compound specifically targets the ATP-binding site of the PDGFRα, preventing its activation and subsequent downstream signaling.

Key Mechanisms:

  • Inhibition of Cell Proliferation : By blocking PDGFRα activation, the inhibitor reduces the proliferation of cells that depend on PDGF signaling.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in certain cancer cell lines by activating pro-apoptotic signaling pathways.
  • Anti-Angiogenic Effects : By inhibiting PDGFRα, the compound may also reduce angiogenesis, limiting tumor growth by decreasing blood supply.

Efficacy in Clinical Studies

Recent studies have highlighted the effectiveness of this compound in various cancer models.

Case Studies:

  • Eosinophilic Leukemia : A study demonstrated that tricyclic purine inhibitors of PDGFRα exhibited strong cytotoxicity against the human eosinophilic leukemia cell line EOL-1. The results indicated a significant reduction in cell viability with increasing concentrations of the inhibitor .
  • Fibrotic Diseases : In preclinical models of fibrosis, this compound showed promise in reducing fibrotic markers and improving tissue remodeling .

Research Findings

A comprehensive review of literature reveals several critical findings regarding the biological activity of this compound:

Study Findings
PubMed Study on Sp1 Regulation Demonstrated that FGF-2 represses PDGFR-alpha transcription through ERK1/2-dependent Sp1 phosphorylation.
Cytotoxicity Study Established strong selective cytotoxicity against EOL-1 cells, indicating potential for targeted therapy in hematological malignancies.
Renal Safety Profile Study Highlighted off-target effects on renal cells but noted that PDGFR inhibition could influence tubular regeneration positively.

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate a favorable absorption profile with a half-life conducive to therapeutic dosing schedules. However, safety profiles must be monitored due to potential off-target effects.

Safety Considerations:

  • Renal Effects : Some studies reported renal toxicity associated with other tyrosine kinase inhibitors targeting similar pathways; thus, careful monitoring is warranted .
  • Adverse Reactions : Common adverse reactions include fatigue, nausea, and potential hematological effects.

特性

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O2/c1-24-8-13-29(20-31(24)40-34-37-17-14-30(39-34)27-6-4-15-35-21-27)38-32(43)26-11-9-25(10-12-26)23-42(19-18-41(2)3)33(44)28-7-5-16-36-22-28/h4-17,20-22H,18-19,23H2,1-3H3,(H,38,43)(H,37,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVOHJOHQOHBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN(CCN(C)C)C(=O)C3=CN=CC=C3)NC4=NC=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。